

Application Notes and Protocols: NVP-BSK805 in the SET-2 Cell Line

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Compound of Interest

Compound Name: NVP-BSK805

Cat. No.: B15610065

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Introduction

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The SET-2 cell line, established from a patient with essential thrombocythemia that transformed to acute megakaryoblastic leukemia, harbors the activating JAK2 V617F mutation.[4][5] This mutation leads to constitutive activation of the JAK2 signaling pathway, a key driver of cell proliferation and survival in myeloproliferative neoplasms.[2] **NVP-BSK805** effectively targets this mutation, leading to the inhibition of downstream signaling cascades, most notably the phosphorylation of STAT5, and subsequent induction of apoptosis in SET-2 cells.[2][6] These characteristics make the SET-2 cell line an excellent in vitro model for studying the efficacy and mechanism of action of JAK2 inhibitors like **NVP-BSK805**.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **NVP-BSK805** in the SET-2 cell line.

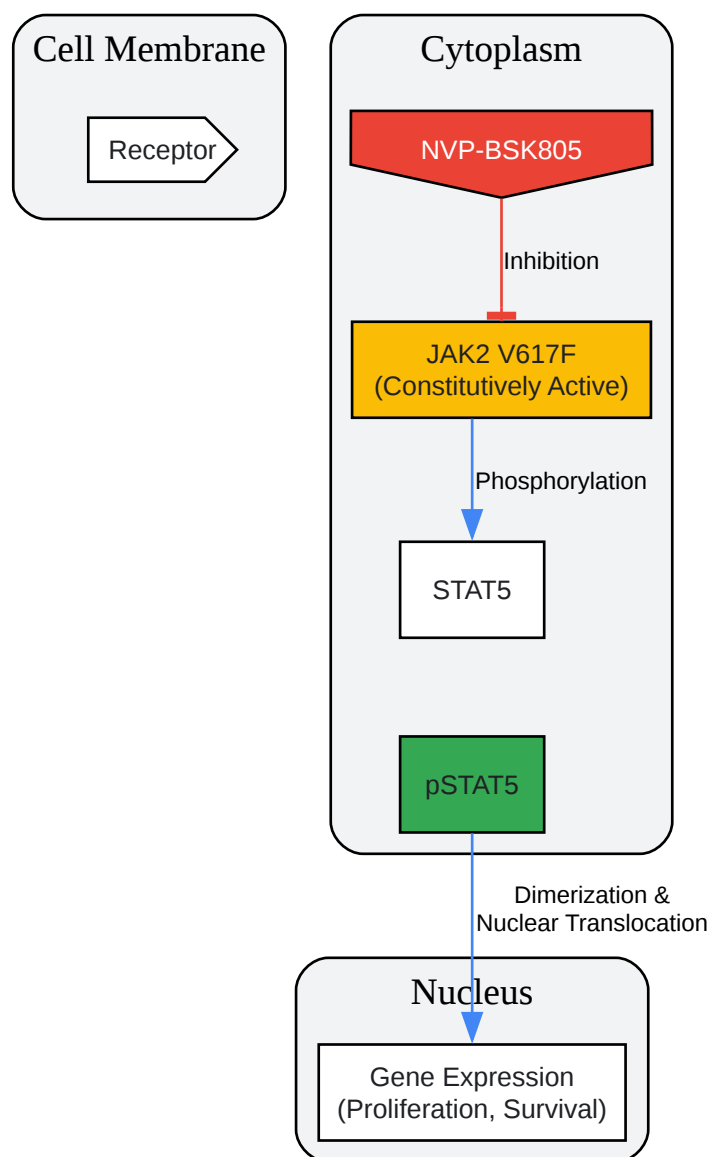
Table 1: In Vitro Efficacy of **NVP-BSK805** in SET-2 Cells

Parameter	Value	Cell Line	Assay	Duration	Reference
GI50	88 nM	SET-2	WST-1 Assay	72 hours	[1][7]
GI50	51 nM	SET-2	Not Specified	Not Specified	

Table 2: Kinase Inhibitory Activity of **NVP-BSK805**

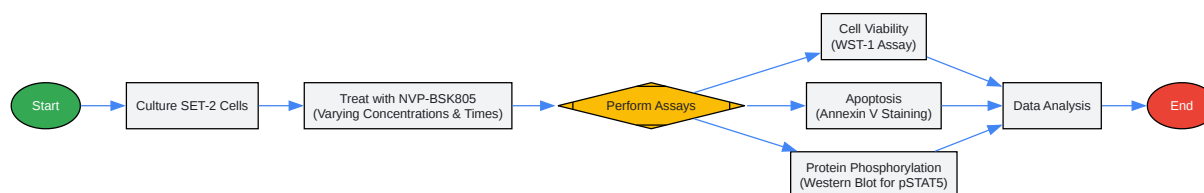
Target	IC50	Reference
JAK2 JH1	0.48 nM	[1][8][9][10]
FL JAK2 V617F	0.56 nM	[1][9]
FL JAK2 wt	0.58 nM	[1][9]
TYK2 JH1	10.76 nM	[1][8][9][10]
JAK3 JH1	18.68 nM	[1][8][9][10]
JAK1 JH1	31.63 nM	[1][8][9][10]

Signaling Pathway and Experimental Workflow



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Figure 1. NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.



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Figure 2. Experimental workflow for assessing **NVP-BSK805** effects.

Experimental Protocols

SET-2 Cell Culture

The SET-2 cell line was established from the peripheral blood of a patient with leukemic transformation of essential thrombocythemia.[4]

- Cell Line: SET-2 (ACC 608)
- Morphology: Mostly single cells in suspension, with some loosely adherent cells.[11]
- Culture Medium: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[11]
- Subculture:
 - Initiate and cultivate cells in 24- or 12-well plates for optimal growth.
 - Seed cells at approximately 0.8×10^6 cells/mL.
 - Maintain cell density between 0.5 and 1.5×10^6 cells/mL.
 - Split the culture 1:2 to 1:3 every 2 to 3 days.
 - Maximum cell density is approximately 2.0×10^6 cells/mL.

NVP-BSK805 Preparation and Application

- Preparation: Prepare a stock solution of **NVP-BSK805** in DMSO (e.g., 10 mM).[\[12\]](#) Store at -20°C.
- Application:
 - On the day of the experiment, dilute the **NVP-BSK805** stock solution to the desired final concentrations using the complete culture medium.
 - Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically $\leq 0.1\%$).
 - Include a vehicle control (DMSO-treated cells) in all experiments.

Cell Viability Assay (WST-1)

This protocol is adapted from standard WST-1 assay procedures.

- Procedure:
 - Seed SET-2 cells in a 96-well plate at a density of 0.1 to 5×10^4 cells/well in 100 μL of culture medium.
 - Incubate for 24 hours at 37°C and 5% CO₂.
 - Add varying concentrations of **NVP-BSK805** to the wells.
 - Incubate for the desired time period (e.g., 72 hours).
 - Add 10 μL of WST-1 reagent to each well.
 - Incubate for 0.5 to 4 hours at 37°C and 5% CO₂.
 - Shake the plate thoroughly for 1 minute on a shaker.
 - Measure the absorbance at 420-480 nm using a microplate reader. Use a reference wavelength of >600 nm.
 - Calculate the half-maximal growth inhibition concentration (GI₅₀).

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol is based on standard Annexin V staining procedures.[\[1\]](#)[\[2\]](#)[\[6\]](#)

- Reagents:
 - Annexin V-FITC (or other fluorochrome conjugate)
 - Propidium Iodide (PI)
 - 1X Binding Buffer
- Procedure:
 - Seed SET-2 cells and treat with **NVP-BSK805** for the desired time (e.g., 24, 48, 72 hours).
 - Harvest cells (including any floating cells) and wash twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and gently vortex.
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 5 μ L of PI.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.
 - Live cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for STAT5 Phosphorylation

This protocol is adapted from general western blotting procedures for phosphorylated proteins. [6][13]

- Procedure:
 - Treat SET-2 cells with **NVP-BSK805** for a short duration (e.g., 1 hour).
 - Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Denature protein samples by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.

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